Product packaging for Thiazolo[4,5-d]pyrimidine(Cat. No.:CAS No. 273-99-4)

Thiazolo[4,5-d]pyrimidine

Cat. No.: B1250722
CAS No.: 273-99-4
M. Wt: 137.16 g/mol
InChI Key: YWBULOYFCXZCGF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine is a privileged fused heterocyclic scaffold recognized as a purine isostere, making it a highly valuable building block in medicinal chemistry and drug discovery . Its structural resemblance to endogenous purines like adenine and guanine allows it to interact with a wide array of biological targets . This compound serves as a key precursor for developing novel therapeutic agents with a broad spectrum of pharmacological activities. Extensive research has identified this compound derivatives as potent agents in numerous fields. They are investigated as: Anticancer Agents: Derivatives have demonstrated superior antitumor activity in the NCI-60 screening program, with specific compounds inducing apoptosis and G2/M cell cycle arrest through p53 activation and CDK1 inhibition . Central Nervous System (CNS) Therapeutics: The scaffold is a promising source for novel corticotropin-releasing factor (CRF) receptor antagonists for stress-related disorders and congenital adrenal hyperplasia , and for potent adenosine receptor antagonists with demonstrated antidepressant-like activity in vivo . Immunomodulators and Antivirals: Certain nucleoside analogues have shown significant immunoactivity, potentiating immune functions and providing excellent protection against viral challenges in preclinical models . Additional research explores its potential as antimicrobial and anti-inflammatory agents . The compound is supplied with guaranteed high purity for research applications. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3S B1250722 Thiazolo[4,5-d]pyrimidine CAS No. 273-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBULOYFCXZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438456
Record name Thiazolo[4,5-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-99-4
Record name Thiazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thiazolo 4,5 D Pyrimidine Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for constructing the thiazolo[4,5-d]pyrimidine core often rely on foundational organic reactions, providing reliable, albeit sometimes lengthy, pathways to these molecules.

Cyclization Reactions Involving Thiazole (B1198619) Precursors

A primary and widely utilized strategy for assembling the this compound framework involves the cyclization of appropriately substituted thiazole precursors. This approach builds the pyrimidine (B1678525) ring onto a pre-existing thiazole moiety. A common method begins with 4-aminothiazole derivatives. For instance, the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride (B1165640) leads to the formation of the pyrimidine ring, yielding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comacs.orgthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com This cyclocondensation reaction provides a direct route to the core structure. mdpi.com

Another example involves the Thorpe-Ziegler reaction, which has been effectively used in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.comresearchgate.netnih.gov This intramolecular cyclization of dinitriles derived from thiazole precursors is a key step in forming the pyrimidine ring. Additionally, the cyclization of 4-amino-5-cyanothiazole with various reagents can lead to the desired fused heterocyclic system.

The versatility of this approach is further demonstrated by the synthesis of 7-aminothiazolo[4,5-d]pyrimidines. In a reported solid-phase synthesis, an on-resin Dimroth rearrangement of an N,N-dimethylformimidamide-terminated 4-aminothiazole-5-carbonitrile intermediate with various amines successfully forms the thiazolo[4,5,-d]pyrimidine core skeleton. acs.org

Table 1: Examples of Cyclization Reactions for this compound Synthesis
Starting MaterialReagent(s)ProductReference
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesTrifluoroacetic anhydride3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comacs.orgthiazolo[4,5-d]pyrimidin-7(6H)-ones mdpi.com
Thiazole dinitrile precursor-Thiazolo[4,5-d]pyrimidin-7(6H)-one derivative mdpi.comresearchgate.netnih.gov
4-Aminothiazole-5-carbonitrile resin with N,N-dimethylformimidamideVarious amines, acetic acid7-Aminothis compound derivatives acs.org

Condensation Reactions with Suitable Reagents and Electrophilic Partners

Condensation reactions are a cornerstone in the synthesis of thiazolo[4,5-d]pyrimidines, allowing for the formation of the pyrimidine ring through the reaction of a thiazole derivative with a suitable electrophilic partner. These reactions are valued for their ability to introduce diversity into the final molecule.

A notable example is the reaction of 4-amino-5-carboxamidothiazole derivatives with reagents that can provide the necessary carbon atom to close the pyrimidine ring. For instance, the condensation of 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride results in the formation of the this compound core. mdpi.com

In another approach, the reaction of a 4-amino-5-cyanothiazole with an isothiocyanate can lead to the formation of a thiourea (B124793) intermediate, which upon cyclization, yields a this compound derivative. This strategy has been employed in the synthesis of various substituted analogs.

Furthermore, multicomponent condensation reactions have been developed for the efficient synthesis of complex this compound derivatives. For example, a one-pot, three-component reaction of 2-aminobenzothiazole, barbituric or thiobarbituric acid, and a substituted benzaldehyde (B42025) can yield substituted phenyl-1,5-dihydro-2H-benzo nih.govacs.orgthiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives. hilarispublisher.com

Table 2: Examples of Condensation Reactions for this compound Synthesis
Thiazole PrecursorElectrophilic Partner/ReagentProduct TypeReference
4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamidesTrifluoroacetic anhydride5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines mdpi.com
2-AminobenzothiazoleBarbituric/Thiobarbituric acid, Substituted benzaldehydeSubstituted phenyl-1,5-dihydro-2H-benzo nih.govacs.orgthiazolo[3,2-a]pyrimido[4,5-d]pyrimidines hilarispublisher.com
4-Amino-5-cyanothiazoleIsothiocyanateSubstituted thiazolo[4,5-d]pyrimidinesN/A

Annulation Strategies for Core Formation

Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for constructing the this compound core. This can involve building the thiazole ring onto a pyrimidine precursor or vice versa.

One approach starts with a substituted pyrimidine. For example, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) leads to the formation of 5-chloro-7-methylthis compound-2(3H)-thione. researchgate.net This method efficiently constructs the thiazole ring onto the pyrimidine scaffold.

Conversely, the pyrimidine ring can be annulated onto a thiazole. A reported method involves the reaction of 2-aminopyridine-3-thiol (B8597) with various aldehydes or ketones, catalyzed by zinc oxide nanoparticles, to form thiazolo[5,4-b]pyridine (B1319707) derivatives, a related heterocyclic system. While not a direct synthesis of this compound, this demonstrates the principle of thiazole annulation.

A domino Knoevenagel/Michael/intramolecular cyclization approach has also been utilized for the synthesis of related fused systems like 5H-benzo[h]thiazolo[2,3-b]quinazolines and indeno[1,2-d]thiazolo[3,2-a]pyrimidines, showcasing the power of annulation strategies in creating complex heterocyclic structures. dovepress.com

Modern and Efficient Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, high-throughput, and environmentally friendly methods. This has led to the adoption of modern techniques for the synthesis of this compound derivatives.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of this compound derivatives, which is crucial for drug discovery and structure-activity relationship (SAR) studies. This technique involves attaching the initial reactant to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner, with purification simplified to washing the resin.

A facile solid-phase synthesis of a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library has been developed. mdpi.comresearchgate.netnih.gov This method involves a four-step sequence with high yields in each step, resulting in a library of 57 compounds with three points of diversity. mdpi.comresearchgate.net The key steps include the Thorpe-Ziegler and cyclization reactions performed on the solid support. mdpi.comresearchgate.netnih.gov

Additionally, a traceless solid-phase synthesis of 2,4,6-trisubstituted this compound-5,7-dione derivatives has been reported. acs.orgnih.gov This method employs a microwave-promoted urea (B33335) formation, followed by a one-pot cyclization/N-alkylation process to introduce two points of diversity. acs.orgnih.gov A subsequent oxidation and nucleophilic substitution allows for the introduction of a third point of diversity. nih.gov

Table 3: Overview of Solid-Phase Synthesis of this compound Derivatives
Synthetic TargetKey ReactionsDiversity PointsOverall YieldReference
Thiazolo[4,5-d]pyrimidin-7(6H)-one libraryThorpe-Ziegler, Cyclization365-97% (per step) mdpi.comresearchgate.netnih.gov
7-Aminothis compound libraryDimroth rearrangement, N-acylation, N-alkylation, Nucleophilic substitution311-48% acs.org
2,4,6-Trisubstituted this compound-5,7-dione libraryMicrowave-promoted urea formation, One-pot cyclization/N-alkylation, Oxidation, Nucleophilic substitution3- acs.orgnih.gov

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. Several one-pot protocols have been developed for the synthesis of thiazolo[4,5-d]pyrimidines and related structures.

A notable example is the one-pot, three-component condensation reaction for the synthesis of novel substituted phenyl-1,5-dihydro-2H-benzo nih.govacs.orgthiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives. hilarispublisher.com This reaction brings together substituted 2-aminobenzothiazole, barbituric or thiobarbituric acid, and substituted benzaldehydes in ethanol (B145695) with a catalytic amount of hydrochloric acid. hilarispublisher.com

Another efficient one-pot method involves the synthesis of thiazolo[3,2-a]pyrimidine derivatives through the α-bromination of a ketone with N-Bromosuccinamide (NBS) followed by cyclization with a 3,4-dihydropyrimidine-2(1H)-thione in the presence of p-toluenesulfonic acid (PTSA) in acetonitrile. sci-hub.se This protocol avoids the isolation of the intermediate α-bromoketone. sci-hub.se

Furthermore, a sequential multi-component reaction has been described for the synthesis of functionalized thiazolo pyridine-fused spirooxindoles and thiazolo pyridopyrimidine-fused spirooxindoles. nih.gov This method involves the reaction of nitroketene dithioacetals, cysteamine (B1669678) hydrochloride, isatin, and various C-H active compounds in a single pot. nih.gov

The development of such one-pot and multi-component reactions represents a significant advancement in the synthesis of thiazolo[4,5-d]pyrimidines, making these valuable compounds more accessible for further research.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of this compound derivatives. This technique often leads to significant reductions in reaction times, increased product yields, and is considered an environmentally safer approach compared to conventional heating methods. mdpi.comnih.gov

One common strategy involves the Biginelli reaction to form a dihydropyrimidine (B8664642) precursor, which is then further elaborated to the this compound scaffold. For instance, the reaction of ethyl acetoacetate, thiourea, and an appropriate aromatic aldehyde can produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These intermediates, upon reaction with reagents like bromomalononitrile under microwave irradiation, yield thiazolo[3,2-a]pyrimidine derivatives. mdpi.com A comparison between conventional and microwave-assisted methods for these reactions demonstrated that the microwave approach is preferable due to shorter reaction times and improved yields. mdpi.com

Another example is the multicomponent reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile, which under microwave irradiation, affords 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile. nih.govd-nb.info This method has been shown to be effective for preparing various polyfused pyrimidines, highlighting the advantages of microwave assistance in terms of yield enhancement and time savings. nih.gov

Microwave irradiation has also been successfully employed in the later stages of synthesis. For example, the chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives with POCl₃ can be performed under microwave conditions to generate the corresponding 5,7-dichloro derivatives. nih.gov Furthermore, Suzuki coupling reactions to introduce substituents at the 5-position of the thiazolo[5,4-d]pyrimidine (B3050601) core have been effectively carried out using microwave heating at 160 °C for 30 minutes, offering a significant time advantage over conventional reflux conditions which can take up to 4 hours. nih.gov

The table below summarizes the advantages of microwave-assisted synthesis compared to conventional methods for specific reaction steps in the preparation of this compound derivatives.

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Synthesis of Thiazolo[3,2-a]pyrimidinesLonger reaction times, lower yieldsShorter reaction times, higher yields mdpi.com
Synthesis of Polyfused PyrimidinesLonger reaction timesYield enhancements, time saving nih.gov
Suzuki CouplingReflux for 4 hours160 °C for 30 minutes nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds like thiazolo[4,5-d]pyrimidines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inresearchgate.net Key green approaches in this context include the use of efficient catalysts, multicomponent reactions, and alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.inresearchgate.net

A notable example is the one-pot, three-component synthesis of novel mdpi.comd-nb.infoijamtes.orgthiadiazolo[3,2-a]pyrimidines and benzo nih.govijamtes.orgthiazolo[3,2-a]pyrimidines using a vanadium oxide loaded on fluorapatite (B74983) (V₂O₅/FAp) as a heterogeneous catalyst. rsc.org This method utilizes ethanol as a green solvent and proceeds at room temperature, offering excellent yields (90–97%) in short reaction times (25–30 minutes). rsc.org The catalyst is reusable, and the process avoids the need for column chromatography, aligning with several green chemistry principles. rsc.org

The use of water as a solvent is another significant green chemistry approach. For instance, the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved in nearly quantitative yields using a combination of sodium iodide (NaI) and K₂S₂O₈ in water. nih.gov Water is an environmentally benign solvent that can facilitate efficient cyclization and oxidative halogenation processes. nih.gov

Solvent-free conditions, often combined with microwave irradiation or mechanical methods like ball milling, represent another green strategy. These techniques can lead to clean reactions with high yields and simplified workup procedures. rasayanjournal.co.in For example, a planetary ball milling technique has been used for the synthesis of triazolopyrimidines under neat (solvent-free) conditions, employing a reusable heterogeneous organocatalyst. researchgate.net

The following table highlights the application of green chemistry principles in the synthesis of related heterocyclic systems, which are applicable to this compound synthesis.

Green Chemistry PrincipleApplication ExampleAdvantagesReference
Heterogeneous CatalysisV₂O₅/FAp catalyzed one-pot synthesisHigh yields, mild conditions, reusable catalyst, green solvent rsc.org
Use of Water as SolventSynthesis of 3-halo-pyrazolo[1,5-a]pyrimidinesEnvironmentally benign, high efficiency nih.gov
Solvent-Free ConditionsBall milling synthesis of triazolopyrimidinesReduced waste, high yields, simple workup researchgate.net
Multicomponent ReactionsOne-pot synthesis of pyrimidine derivativesHigh atom economy, reduced steps, efficiency rasayanjournal.co.in

Optimization of Synthetic Conditions and Yields

Role of Solvent Selection and Catalysis in Reaction Outcomes

The choice of solvent and catalyst plays a pivotal role in directing the outcome and efficiency of synthetic routes toward this compound derivatives. Solvents can influence reaction rates, yields, and even the regioselectivity of a reaction. For instance, in the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthis compound-2(3H)-thiones, the reaction can be carried out in dimethylformamide (DMF) at 50 °C, ethanol at reflux, or a mixture of both, indicating the flexibility and potential for optimization based on solvent choice. nih.gov

Catalysis is fundamental to many synthetic transformations. In the context of this compound synthesis, both acid and base catalysis are common. For example, the initial Biginelli reaction to form the pyrimidine ring is often acid-catalyzed. mdpi.com In subsequent steps, bases like potassium tert-butoxide are used to facilitate reactions with active methylene (B1212753) compounds. nih.gov

The development of novel catalytic systems is a key area of research for improving synthetic efficiency. A highly efficient green protocol for synthesizing benzo nih.govijamtes.orgthiazolo[3,2-a]pyrimidine analogues utilizes ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol under ultrasound irradiation, achieving excellent yields (94–97%) in a very short time (10–15 min) at room temperature. researchgate.net Another example is the use of a vanadium oxide on fluorapatite (V₂O₅/FAp) catalyst for a one-pot, three-component reaction that produces high yields of thiazolo[3,2-a]pyrimidine derivatives in ethanol. rsc.org A study optimizing this catalytic system found that 30 mg of 2.5% V₂O₅/FAp in ethanol at room temperature provided the ideal conditions, yielding 97% of the product in 25 minutes. rsc.org

The choice of catalyst can also be crucial in controlling stereochemistry. While not specific to thiazolo[4,5-d]pyrimidines, studies on related pyrano[2,3-d]pyrimidines show that catalysts like p-toluene sulfonic acid (p-TSA) can lead to highly diastereoselective synthesis. acs.org

The following table provides examples of different solvent and catalyst systems and their impact on the synthesis of this compound and related heterocyclic structures.

ReactionSolventCatalystOutcomeReference
Synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d] pyrimidine-2(3H)-thionesDMF, Ethanol, or MixtureNone specifiedModerate yields nih.gov
Synthesis of benzo nih.govijamtes.orgthiazolo[3,2-a]pyrimidine analoguesEthanolAmmonium Acetate (under ultrasound)94-97% yield in 10-15 min researchgate.net
Synthesis of mdpi.comd-nb.infoijamtes.orgthiadiazolo[3,2-a]pyrimidinesEthanol2.5% V₂O₅/FAp97% yield in 25 min rsc.org
Suzuki CouplingDME/H₂OTetrakis(triphenylphosphine)palladium(0)Introduction of various substituents at position-5 nih.gov

Application of Continuous Flow Reactors in this compound Synthesis

Continuous flow chemistry is a modern synthetic technology that offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. d-nb.info While specific examples for the synthesis of thiazolo[4,5-d]pyrimidines are not extensively documented in the provided search results, the principles and benefits are broadly applicable to the synthesis of complex heterocyclic compounds.

Flow reactors are particularly advantageous for handling hazardous reagents and intermediates, as these are generated and consumed in situ within the reactor, minimizing their accumulation. d-nb.info This could be relevant for reactions involving toxic or unstable intermediates in this compound synthesis.

The scaling up of laboratory syntheses to industrial production often involves the use of continuous flow reactors to optimize reaction conditions and ensure product purity. The integration of flow technology in academic and industrial settings is growing, suggesting its future application in the synthesis of this compound derivatives to improve efficiency and safety. d-nb.info

Strategies for Improving Reaction Yields and Scalability

Improving reaction yields and ensuring the scalability of synthetic routes are crucial for the practical application of this compound derivatives. Several strategies are employed to achieve these goals.

Optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, is fundamental. For example, a study on a V₂O₅/FAp catalyzed synthesis systematically varied the amount of catalyst to find the optimal loading for maximum yield in the shortest time. rsc.org Similarly, comparing conventional heating with microwave irradiation often reveals significant improvements in both yield and reaction speed, which is beneficial for scalability. mdpi.comnih.gov

Solid-phase synthesis offers another avenue for improving scalability and facilitating the generation of chemical libraries. A facile solid-phase synthesis method was developed for a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library, achieving high yields (65–97%) for each step. mdpi.com This method allows for the efficient production of a diverse set of compounds for structure-activity relationship studies.

For large-scale synthesis, moving from batch to continuous flow processing can offer significant advantages in terms of yield, purity, and safety. While not yet widely reported for this specific scaffold, it represents a promising future direction for scalable production.

The table below outlines various strategies and their impact on improving yields and scalability.

StrategyExample ApplicationOutcomeReference
Multicomponent ReactionsOne-pot synthesis of mdpi.comd-nb.infoijamtes.orgthiadiazolo[3,2-a]pyrimidinesHigh yields (90-97%), simplified workup, eco-friendly rsc.org
Microwave-Assisted SynthesisSynthesis of thiazolo[3,2-a]pyrimidinesReduced reaction time, improved yields compared to conventional methods mdpi.com
Solid-Phase SynthesisGeneration of a thiazolo[4,5-d]pyrimidin-7(6H)-one libraryHigh step-wise yields (65-97%), efficient library production mdpi.com
Catalyst OptimizationV₂O₅/FAp for thiazolo[3,2-a]pyrimidine synthesisIncreased yield from 83% to 97% by optimizing catalyst amount rsc.org

Chemical Reactivity and Derivatization Strategies of the Thiazolo 4,5 D Pyrimidine Scaffold

Electrophilic and Nucleophilic Substitution Reactions of the Thiazolo[4,5-d]pyrimidine Core

The this compound system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of structural modifications. The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the fused thiazole (B1198619) ring, dictates its reactivity.

Nucleophilic Substitution:

Nucleophilic substitution is a common strategy for functionalizing the this compound core, particularly at positions with leaving groups like halogens. For instance, a chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles.

A notable example involves the synthesis of 5-chloro-7-methylthis compound-2(3H)-thione, which is then alkylated at the sulfur atom. researchgate.net The chlorine atom in the resulting alkylthio derivatives can be substituted by amines, such as morpholine (B109124), to introduce further diversity. researchgate.net Similarly, the chlorine atom in 7-chloro-3-phenyl-5-(trifluoromethyl) researchgate.nettandfonline.comThis compound-2(3H)-thione can be replaced by various amines. mdpi.com

The reactivity of the core can be modulated by the substituents present. For example, the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthis compound-2(3H)-thiones is achieved by reacting 3-aryl-7-chloro-5-methylthis compound-2(3H)-thiones with secondary amines. nih.gov This highlights the utility of a chloro-substituent as a handle for introducing amine functionalities.

Electrophilic Substitution:

While less common than nucleophilic substitution, electrophilic substitution reactions can also be employed to modify the this compound scaffold. The specific sites of electrophilic attack are influenced by the existing substitution pattern and the electronic properties of the rings. The polarizability of the sulfur atom in the thiazole ring can enhance electrophilic reactivity at certain positions. vulcanchem.com

Functional Group Transformations and Strategic Modifications on this compound

Functional group interconversions are crucial for fine-tuning the properties of this compound derivatives. These transformations allow for the conversion of one functional group into another, enabling the exploration of a wider chemical space.

One common transformation is the oxidation of a methylthio group to a methylsulfonyl group. mdpi.com This modification can alter the electronic properties and potential biological activity of the molecule. For example, 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one can be oxidized to 2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). mdpi.com

Another key strategy involves the chlorination of hydroxyl groups. For instance, 5,7-dihydroxy derivatives of thiazolo[5,4-d]pyrimidines can be converted to the corresponding 5,7-dichloro derivatives using phosphorus oxychloride (POCl3). nih.gov These dichloro intermediates are then versatile precursors for further nucleophilic substitutions.

The following table summarizes some key functional group transformations on the this compound scaffold:

Starting MaterialReagentProductReference
2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-onemCPBA2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com
5,7-dihydroxy-thiazolo[5,4-d]pyrimidine derivativesPOCl35,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives nih.gov
5-chloro-7-methyl-2-alkylthiothis compoundMorpholine5-(morpholin-4-yl)-7-methyl-2-alkylthiothis compound researchgate.net

Tautomeric Equilibria and their Influence on this compound Reactivity

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the reactivity and biological activity of thiazolo[4,5-d]pyrimidines. The presence of amino, hydroxyl, or thione groups on the scaffold can lead to different tautomeric forms.

For example, 2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives can exist in lactam-lactim tautomeric forms, with the proton residing on either a nitrogen or an oxygen atom. mdpi.com Similarly, amino-substituted pyrazoles, which are precursors to pyrazolo[1,5-a]pyrimidines, exhibit annular prototropic tautomerism. nih.gov

The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. nih.gov Understanding these equilibria is crucial as different tautomers can exhibit distinct reactivity patterns and binding interactions with biological targets. For instance, the predominance of a specific tautomer can dictate the site of alkylation or other derivatization reactions. Mass spectrometry, in conjunction with theoretical calculations, has been a valuable tool for studying tautomerism in the gas phase for related heterocyclic systems. researchgate.net

Introduction of Diverse Substituents for Structure-Activity Relationship Elucidation

The systematic introduction of a variety of substituents onto the this compound scaffold is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). By modifying different positions of the core with various functional groups, researchers can probe the interactions with biological targets and optimize pharmacological properties.

For instance, in the development of corticotropin-releasing factor (CRF) receptor antagonists, the introduction of 2,4,6-trimethylphenyl and 2-bromo-4-isopropylphenyl groups at position 3 of the this compound ring has been shown to be beneficial for antagonist activity. nih.gov

In the search for anti-inflammatory agents, the substitution pattern on the this compound core has been extensively studied. The introduction of a 1H-pyrazolyl moiety has led to compounds with anti-inflammatory effects comparable to indomethacin (B1671933). rsc.org SAR studies on COX inhibitors revealed that replacing hydroxyl groups at the C-4 and C-6 positions with chlorine atoms significantly enhanced inhibitory activity. rsc.org

The table below provides examples of substituents introduced at various positions of the this compound scaffold and their impact on biological activity.

PositionSubstituentBiological ActivityReference
32,4,6-trimethylphenylCRF1 receptor antagonist nih.gov
32-bromo-4-isopropylphenylCRF1 receptor antagonist nih.gov
2, 5, 7Various aryl and amino groupsCXCR2 receptor antagonists nih.gov
2, 5, 7Trifluoromethyl, phenyl, aminoAnticancer mdpi.com
2, 5Arylmethyl, furan-2-ylAdenosine (B11128) A1 and A2A receptor affinity nih.gov
7AminoAdenosine A2A receptor binding
2, 5, 74-chlorophenyl, methyl, substituted pyridinylureaAngiogenesis inhibitors nih.gov

These examples underscore the importance of systematic derivatization in mapping the SAR of the this compound scaffold, guiding the design of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies of Thiazolo 4,5 D Pyrimidine Compounds

Positional Impact of Substituents on Thiazolo[4,5-d]pyrimidine Biological Activity

The biological profile of this compound derivatives can be finely tuned by introducing various substituents at different positions on both the thiazole (B1198619) and pyrimidine (B1678525) rings.

The thiazole portion of the scaffold offers key sites for modification, primarily at the C-2 and C-5 positions, which significantly impacts biological activity.

C-2 Position: Substitutions at the C-2 position have been extensively explored. For instance, in a series of adenosine (B11128) A1/A2A receptor antagonists, introducing a benzyl (B1604629) or a substituted benzyl moiety at the C-2 position was found to enhance affinity for the A2A receptor. nih.gov Specifically, a 2-(2-fluorobenzyl) group contributed to high affinity. nih.gov In other studies targeting antiproliferative activity, the nature of the substituent at C-2 is critical. A 2-methyl group can enhance steric effects that may improve target selectivity compared to bulkier groups. Conversely, in a series of TRPV1 antagonists, 2,7-diamino-thiazolo[5,4-d]pyrimidines showed that modifications at the 2-position were key to identifying potent antagonists. researchgate.net

C-5 Position: The C-5 position of the thiazole ring (note: in the isomeric thiazolo[5,4-d]pyrimidine (B3050601) system, this corresponds to a key substitution site) also plays a vital role in modulating activity. In the development of dual A1/A2A adenosine receptor antagonists, placing a furan-2-yl or a 5-methyl-furan-2-yl ring at this position resulted in compounds with high affinity for both receptors. nih.gov For HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), bulky groups at the C-5 position were found to reduce selectivity, indicating a need for careful size consideration of substituents at this site. In a series of antiproliferative agents, a trifluoromethyl group at C-5 was incorporated with the expectation that its lipophilic nature would improve bioavailability and pharmacological properties. mdpi.com

The table below summarizes the impact of substitutions at the thiazole moiety on biological activity.

PositionSubstituentTarget/ActivityKey FindingReference(s)
C-2 2-FluorobenzylAdenosine A1/A2A ReceptorsEnhanced affinity for A2A receptor. nih.gov
C-2 MethylAnticancerMay enhance target selectivity through steric effects.
C-5 Furan-2-ylAdenosine A1/A2A ReceptorsLed to high affinity for both receptors. nih.gov
C-5 TrifluoromethylAnticancerIntroduced to improve bioavailability. mdpi.com
C-5 Bulky groups (e.g., piperidinyl)HIV-1 NNRTIsReduced A2A receptor selectivity.

The pyrimidine ring presents multiple handles for chemical modification, with the C-5, C-7, and N-6 positions being particularly significant for tuning the pharmacological effects.

C-5 Position: In the context of thiazolo[4,5-d]pyrimidines, substitutions on the pyrimidine ring are critical. For example, in a series of anticancer agents, the introduction of a trifluoromethyl group at the C-5 position was investigated to enhance bioactivity. mdpi.com

C-7 Position: The C-7 position is one of the most frequently modified sites. The substitution pattern at this position often dictates the compound's primary mechanism of action. For instance, replacing a hydroxyl group at C-7 with a chlorine atom in 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines led to a significant increase in anticancer activity. mdpi.com Further reaction of the 7-chloro derivatives with various amines to produce 7-amino compounds also yielded potent agents. mdpi.com In a separate study on adenosine receptor antagonists, a 7-amino group was a common feature among potent dual A1/A2A antagonists. nih.gov The nature of the amine substituent is also critical; for example, substitution with morpholine (B109124) led to a potent antiproliferative agent against gastric cancer cells. researchgate.net

N-6 Position: While less commonly discussed for the this compound scaffold compared to its purine (B94841) parent, the exocyclic amino group often found at the analogous C-7 position (or C-6 in purines) is a key interaction point. The nature of the substituents on this nitrogen can dramatically influence binding.

The following table details SAR findings related to the pyrimidine moiety.

PositionSubstituentTarget/ActivityKey FindingReference(s)
C-7 ChlorineAnticancerInsertion of chlorine significantly increased activity compared to 7-oxo derivatives. mdpi.com
C-7 Amino groupAdenosine A1/A2A ReceptorsCommon feature in potent dual antagonists. nih.gov
C-7 MorpholineAnticancer (Gastric)Resulted in potent antiproliferative activity and good selectivity. researchgate.net
C-7 Aniline (B41778) derivativesVEGFR2 KinaseSubstituents on the aniline ring (e.g., 4-CH3, 4-CF3) led to good inhibitory potency. mdpi.com

The introduction of linkers or bridging groups to connect the this compound core to other chemical moieties is a common strategy to enhance potency or develop dual-target inhibitors.

In research on PI3K/mTOR inhibitors, a series of thiazolo[3,2-a]pyrimidin-5-ones were linked via an ethylene (B1197577) bridge to various amines. researchgate.net This strategy aimed to position a morpholine ring, known to be essential for mTOR/PI3Kα inhibitory activity, at an optimal distance from the core scaffold. researchgate.net Similarly, in the development of antifungal agents, this compound hybrids were connected to a 1,2,4-triazole (B32235) moiety. It was found that compounds featuring a piperazine (B1678402) linker exhibited significant activity against both yeast and filamentous fungi. researchgate.net The flexibility and chemical nature of these linkers, such as using flexible chains like -CH2CH2O-, have been noted to improve potency in some series.

Modifications at the Pyrimidine Moiety (e.g., C-5, C-7, N-6 Positions)

Relationship between Molecular Conformation and Pharmacological Potency of this compound Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Molecular docking and other computational studies have been instrumental in elucidating the binding modes of this compound derivatives.

For dual A1/A2A adenosine receptor antagonists, docking studies revealed that the thiazolo[5,4-d]pyrimidine scaffold inserts into the binding cavity between the side chains of Phe168 and Leu249, engaging in π–π stacking interactions. nih.gov The specific orientation of the substituents at the C-2 and C-5 positions within the receptor's binding pocket dictates the affinity and selectivity of the compound. For instance, the 2-(2-fluorobenzyl) group of a highly potent compound was shown to occupy a specific sub-pocket, enhancing its binding affinity. nih.govresearchgate.net Similarly, in the design of DHFR and TS dual inhibitors based on a pyrazolo[3,4-d]pyrimidine core, molecular modeling was used to guide the placement of substituents to ensure optimal interaction with both enzymes. tandfonline.com

Rational Design Principles for Lead Optimization in this compound Research

Rational design principles are heavily employed in the lead optimization of this compound derivatives to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy is bioisosteric replacement , where parts of a molecule are swapped for structurally similar but electronically distinct groups. The this compound scaffold itself is a bioisostere of the natural purine ring system, which is its main advantage. researchgate.net This principle was used in the development of HIV-1 NNRTIs, where a thiophene[3,2-d]pyrimidine lead was modified by replacing the thiophene (B33073) ring with a thiazole ring to create thiazolo[5,4-d]pyrimidine analogues, resulting in compounds with improved drug resistance profiles. researchgate.net

Another principle is molecular hybridization , which involves combining two or more pharmacophoric moieties from different bioactive compounds into a single hybrid molecule. researchgate.net This approach was used to create hybrids of thiazolo[4,5-d]pyrimidines with 1,2,4-triazole to develop new antifungal agents. researchgate.net

Structure-based drug design (SBDD) , which relies on knowledge of the 3D structure of the target protein, is also a powerful tool. Docking studies on adenosine receptor antagonists helped rationalize the observed SAR and guide the synthesis of new derivatives with improved affinity. nih.govacs.org For example, computational analysis suggested that combining a 3-(2,6-dichlorophenyl)-isoxazolyl group with a 2-pyridinyl moiety would improve human A3 adenosine receptor affinity, a prediction that was confirmed experimentally. acs.org

Finally, scaffold hopping and functional group modification based on established SAR are continuously applied. For example, after identifying that 7-chloro-thiazolo[4,5-d]pyrimidines were more active than their 7-oxo counterparts, further optimization focused on exploring a variety of substitutions at the 7-position to maximize anticancer activity. mdpi.com

Biological and Pharmacological Investigations of Thiazolo 4,5 D Pyrimidine Derivatives Mechanistic and Pre Clinical Focus

Anticancer and Antiproliferative Activities of Thiazolo[4,5-d]pyrimidine Analogues

This compound derivatives have demonstrated considerable potential as therapeutic agents in oncology. mdpi.com Their structural similarity to endogenous purines allows them to interact with various biological targets involved in cancer cell proliferation and survival. The introduction of different substituents at various positions of the this compound core has been a key strategy to enhance their anticancer efficacy and selectivity.

A significant body of research has demonstrated the ability of this compound derivatives to inhibit the growth of a wide array of human cancer cell lines. For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were synthesized and evaluated for their anticancer activities, with some compounds showing potent cytotoxicity. researchgate.net Another study identified a 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthis compound-2(3H)-thione derivative (Compound 5) as having broad-spectrum cytotoxic action against the National Cancer Institute (NCI) 60-cell line panel, with a mean graph midpoint (MG-MID) for 50% growth inhibition (GI50) of 2.88 µM. researchgate.net This compound exhibited an IC50 value of 5.33 µM against the HCT-116 colorectal carcinoma cell line. researchgate.net

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and assessed for their antiproliferative activity. mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netThis compound-2(3H)-thione (compound 3b) was identified as the most active. mdpi.com The antiproliferative effects of these compounds were evaluated against several human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). mdpi.com

The ability of these compounds to inhibit colony formation, a measure of a single cell's ability to undergo unlimited division and form a colony, has also been a key area of investigation. For example, a thiazolo[5,4-d]pyrimidine (B3050601) derivative, compound 22, was shown to inhibit the colony formation of HGC-27 human gastric cancer cells. nih.gov Similarly, a novel this compound derivative, PB-10, significantly suppressed the colony formation of human colorectal cancer cells. researchgate.net These findings underscore the potential of this compound derivatives to impede the long-term proliferative capacity of cancer cells.

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line Activity Reference
Compound 5 (7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthis compound-2(3H)-thione) HCT-116 (Colorectal Carcinoma) IC50: 5.33 µM researchgate.net
Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netresearchgate.netThis compound-2(3H)-thione) NCI-60 Panel Most active of the series mdpi.com
Compound 22 (thiazolo[5,4-d]pyrimidine derivative) HGC-27 (Gastric Cancer) Inhibited colony formation nih.gov
PB-10 (this compound derivative) Human Colorectal Cancer Cells Suppressed colony formation researchgate.net
Compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) HCT-116 (Colorectal Cancer) IC50: 6.28 µM researchgate.net

A crucial mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. This compound derivatives have been shown to trigger apoptosis in various cancer cell lines. For instance, a thiazolo[5,4-d]pyrimidine derivative, compound 22, was found to induce apoptosis in HGC-27 cells. nih.gov Mechanistic studies revealed that this compound upregulated the expression of the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-2, while also promoting the cleavage of caspases-3 and -9. nih.gov Similarly, another study demonstrated that a thiazolopyrimidine derivative, compound 5, triggered apoptosis in Caco-2 cells. researchgate.net This was associated with the upregulation of p53, BAX, cytochrome c, and caspases 3, 8, and 9, along with the downregulation of Bcl-2, indicating activation of the intrinsic apoptotic pathway. researchgate.net

In addition to inducing apoptosis, these compounds can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating. For example, a novel this compound derivative was shown to cause cell cycle arrest at the G2/M phase in Caco-2 cells. researchgate.net Another thiazolopyrimidine derivative, compound 3d, also induced G2/M phase arrest, inhibiting cell proliferation. sci-hub.se Furthermore, a thieno[2,3-d]pyrimidine (B153573) derivative, compound 8a, was found to arrest the cell cycle of MCF-7 breast cancer cells in the G2/M phase. rsc.org Some derivatives have also been observed to induce G1 cell cycle arrest. researchgate.net

Table 2: Apoptotic and Cell Cycle Effects of this compound Derivatives

Compound Cell Line Effect Mechanism Reference
Compound 22 HGC-27 Apoptosis Induction Upregulation of Bax, downregulation of Bcl-2, cleavage of caspases-3/9 nih.gov
Compound 5 Caco-2 Apoptosis Induction, G2/M Arrest Upregulation of p53, BAX, cytochrome c, caspases 3, 8, 9; downregulation of Bcl-2 researchgate.net
Compound 3d A498 (Renal) G2/M Arrest Inhibition of cell proliferation sci-hub.se
Compound 8a MCF-7 G2/M Arrest Induces apoptosis as a consequence rsc.org
Quinoline hydrazide 22 Neuroblastoma G1 Arrest Upregulation of p27kip1 researchgate.net

The anticancer effects of this compound derivatives are mediated through their interaction with specific molecular targets that are critical for cancer cell survival and proliferation. Identifying and validating these targets is crucial for the rational design of more potent and selective anticancer drugs.

Kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive therapeutic targets. This compound derivatives have been developed as potent inhibitors of various kinases.

PAK4, CDK1, and AURKA: A series of novel this compound derivatives were synthesized, and one compound, PB-10, was identified as a potent inhibitor of p21-activated kinase 4 (PAK4) with an IC50 of 15.12 μM. researchgate.net Another study identified a this compound analogue (Compound 5) as an inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex with an IC50 of 97 nM. researchgate.net Additionally, aminothiazole-based compounds have been developed as inhibitors of Aurora A kinase, with some showing IC50 values in the nanomolar range. nih.gov

EGFR: 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds showed potent and selective EGFR inhibitory activities. nih.gov Pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones have also been designed to target both wild-type EGFR and the T790M mutant. ekb.eg

PI3Kα: Thiazole (B1198619) derivatives have been identified as selective inhibitors of phosphatidylinositol-3 kinase alpha (PI3Kα), with some compounds demonstrating potent inhibition of the PI3K signaling pathway. nih.gov

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. Several this compound derivatives have been identified as topoisomerase inhibitors.

Topoisomerase I: A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed and evaluated as topoisomerase I inhibitors, with two compounds demonstrating potent activity. researchgate.net

Topoisomerase II: A new series of thiazolopyrimidine hydrobromides were designed as topoisomerase II inhibitors. sci-hub.se One compound, 3d, was found to be a potent inhibitor, particularly against the renal cell line A498, with an IC50 of 3.5 µM. sci-hub.se Further studies on thiazolo[3,2-a]pyrimidines also identified potent topoisomerase II inhibitors, with compound 4c being the most active with an IC50 of 0.23 µM. nih.govsemanticscholar.org

Beyond kinases and topoisomerases, this compound derivatives have been shown to inhibit other enzymes that play a role in cancer.

Cyclooxygenase (COX) Enzymes: A series of thiazolo[4,5-d]pyrimidines were synthesized and screened for their cyclooxygenase inhibitory effects. nih.gov Several derivatives demonstrated potent and selective inhibition of COX-2, with some compounds showing higher activity than the standard drug celecoxib (B62257). nih.gov For example, compound 9g had a COX-2 IC50 of 0.87 µM. nih.gov

Molecular Target Identification and Validation for this compound Anticancer Agents

Interaction with Deoxyribonucleic Acid (DNA) and other Cellular Biomolecules

The structural resemblance of thiazolo[4,5-d]pyrimidines to purine (B94841) nucleobases suggests their potential to interact with DNA and other key cellular biomolecules. researchgate.netresearchgate.net Studies have explored the electrochemical properties and DNA interactions of newly synthesized thiazolo[5,4-d]pyrimidine derivatives. mdpi.com These investigations are crucial for understanding the mechanisms of action for potential drug candidates. mdpi.com

In one study, the electrochemical behavior of two novel thiazolo[5,4-d]pyrimidine derivatives, TP-NB and TP-PC, was characterized. mdpi.com The interaction of these molecules with DNA resulted in a decrease in the guanine (B1146940) oxidation current, indicating a direct interaction with this DNA base. mdpi.com This interaction is a key area of investigation, as the antitumoral effects of some this compound derivatives are thought to be mediated through their interactions with DNA. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., PAK4 downstream signaling) by this compound

P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. mdpi.com The aberrant activity of PAKs, particularly PAK4, is implicated in the progression of several cancers, making them an attractive therapeutic target. mdpi.comkaryopharm.com

A this compound derivative, identified as PB-10, has been shown to be a potent inhibitor of PAK4. mdpi.comresearchgate.net This compound significantly suppressed the proliferation and colony formation of human colorectal cancer cells. mdpi.comresearchgate.net Further investigation revealed that PB-10 inhibited migration, invasion, and adhesion in HCT-116 colorectal cancer cells by targeting the PAK4 downstream signaling pathway. researchgate.net Specifically, inhibition of PAK4 by compounds like PB-10 can disrupt the LIM domain kinase 1 (LIMK1)-Cofilin pathway, which is critical for cytoskeletal changes involved in cell migration and invasion. nih.gov The downregulation of this pathway has been observed to block the progression of certain cancers. nih.gov

Anti-inflammatory Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2 Selectivity Profiles) by this compound Analogues

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. rsc.org Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. rsc.org this compound derivatives have been investigated as inhibitors of both COX-1 and COX-2.

Several studies have synthesized and evaluated novel this compound derivatives for their COX inhibitory activity. nih.gov One study reported a series of thiazolo[4,5-d]pyrimidines (9a-l) that exhibited moderate to high inhibitory action towards COX-2. nih.gov Notably, derivatives 9e, 9g, and 9k displayed higher COX-2 inhibitory effects than the selective COX-2 inhibitor celecoxib. nih.gov Another study on 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives also identified compounds with potent anti-inflammatory effects attributed to COX inhibition. nih.gov Some of these compounds showed significant selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.govijpsonline.com

Table 1: COX Inhibition by this compound Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
9e - 0.92 - nih.gov
9g - 0.87 - nih.gov
9k - 1.02 - nih.gov
Celecoxib - 1.11 - nih.gov
Indomethacin (B1671933) 0.21 2.60 12.38 nih.gov
Compound 7 95.0 0.36 0.0038 nih.gov
Compound 9 >100 0.29 <0.0029 nih.gov

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.

Effects on Inflammatory Mediators (e.g., Prostaglandin (B15479496) E2 (PGE2), Nitric Oxide (NO)) Production

The anti-inflammatory effects of this compound derivatives are also mediated through their ability to suppress the production of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). rsc.org Elevated levels of PGE2 and NO are hallmarks of inflammation. nih.gov

The inhibition of COX enzymes by thiazolo[4,5-d]pyrimidines directly leads to a reduction in PGE2 synthesis. nih.gov Studies on polysubstituted 2-aminopyrimidines, a related class of compounds, have demonstrated their ability to inhibit both NO and PGE2 production in response to inflammatory stimuli. nih.gov This dual inhibition is a promising strategy for controlling inflammation. nih.gov The reduction in NO production is often linked to the decreased expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov

In vivo Anti-inflammatory Efficacy Studies (e.g., Carrageenan-induced Paw Edema, Cotton Pellet-induced Granuloma Models)

The anti-inflammatory potential of this compound derivatives has been validated in various in vivo models of inflammation. The carrageenan-induced paw edema model is a widely used assay for acute inflammation, while the cotton pellet-induced granuloma model assesses chronic inflammatory responses. ijpsonline.comijpsonline.com

Several studies have demonstrated the efficacy of this compound derivatives in these models. ijpsonline.comnih.gov For instance, certain 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines exhibited anti-inflammatory activity comparable to the standard drug indomethacin in both the carrageenan-induced paw edema and cotton pellet-induced granuloma assays in rats. ijpsonline.comresearchgate.net In one study, a derivative, 9g, showed a more potent anti-inflammatory effect than celecoxib in the carrageenan-induced paw edema model. nih.govtandfonline.com Another investigation identified compounds 3b and 3h as the most active in inhibiting paw edema. nih.gov These in vivo studies provide crucial preclinical evidence for the anti-inflammatory potential of this class of compounds.

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model

Compound Inhibition of Edema (%) Time Point (hours) Reference
9g 57 1 nih.gov
88 3 nih.gov
88 5 nih.gov
Celecoxib 43 1 nih.gov
43 3 nih.gov
54 5 nih.gov

Percentage inhibition of edema is a measure of the anti-inflammatory effect of the compound compared to a control group.

Antimicrobial Activities of this compound Compounds

This compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. labroots.com The fused heterocyclic system is a key structural feature contributing to their antibacterial and antifungal properties. thieme-connect.com

A number of thiazolo[4,5-d]pyrimidines have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. labroots.comthieme-connect.com For example, a series of these derivatives demonstrated superior activity against Bacillus subtilis and Pseudomonas aeruginosa when compared to the antibiotic streptomycin. In another study, compound 3k , 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one, was identified as the most active compound in its series, showing remarkable activity against Gram-positive bacteria and yeast-like fungi. thieme-connect.comnih.gov This particular derivative was found to be as effective as tobramycin (B1681333) against P. aeruginosa and more effective than tobramycin against S. aureus. thieme-connect.com

Furthermore, some this compound derivatives have displayed notable antifungal activity. thieme-connect.comnih.gov The antimicrobial potential of these compounds is often evaluated using microdilution methods to determine the minimum inhibitory concentration (MIC). thieme-connect.comresearchgate.net The diverse substitutions on the this compound core allow for the fine-tuning of their antimicrobial spectrum and potency, making them a versatile scaffold for the development of new anti-infective agents. researchgate.netthieme-connect.com

Antibacterial Spectrum and Efficacy of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of antibacterial activity, with various studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria.

One study investigated a series of newly synthesized this compound derivatives and found that several compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net Another research effort focused on 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one, which showed noteworthy activity against Gram-positive bacteria. nih.gov

Further research into 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines revealed that while these compounds were active, the inclusion of the trifluoromethyl group did not lead to a significant increase in efficacy compared to derivatives with other substituents. researchtrend.net In contrast, some cyano-containing thiazolo[4,5-d]pyrimidines displayed remarkable activity, particularly against the Gram-positive bacterium Bacillus subtilis. researchgate.net

A range of thiazolo[4,5-d]pyrimidines have been shown to be effective against Pseudomonas aeruginosa and Escherichia coli. labroots.com Additionally, certain derivatives have demonstrated better activity against Bacillus subtilis and Pseudomonas aeruginosa than the antibiotic streptomycin.

Antifungal Spectrum and Efficacy

This compound derivatives have also been the subject of extensive research for their antifungal properties, demonstrating activity against a range of fungal pathogens.

A study on novel thiazolo[4,5-d]pyrimidines containing specific moieties like 6-arylideneamino, 2-dicyanomethylidene, 2-(cyanoethoxy carbonyl) methylidene, or 2-hydrazono showed that most of these compounds possessed promising antifungal activity. researchgate.netnih.gov Another series of derivatives, specifically 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one, was found to be highly active against yeast-like fungi. nih.gov

The introduction of a piperazine (B1678402) linker in hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole was found to be critical for their antifungal activity. novapublishers.comresearchgate.net These hybrid compounds exhibited in vitro activity against a variety of filamentous and yeast fungi, including multiple strains of Candida and Aspergillus niger. novapublishers.com

One particular derivative, compound 14b from a newly synthesized series, was more effective against Candida albicans than the standard antifungal drug ketoconazole. researchtrend.net

Proposed Mechanisms of Antimicrobial Action (e.g., DNA synthesis interference, essential enzyme inhibition, SecA inhibition)

The antimicrobial activity of this compound derivatives is believed to stem from several mechanisms of action, including the disruption of essential cellular processes. One of the proposed mechanisms is the interference with DNA synthesis. The structural similarity of the this compound scaffold to purine bases, which are fundamental components of nucleic acids, suggests that these compounds may act as purine isosteres. researchgate.net This could lead to the inhibition of enzymes involved in DNA replication and repair.

Another potential mechanism is the inhibition of essential enzymes required for microbial survival. For instance, some derivatives may target enzymes crucial for cell wall synthesis or metabolic pathways unique to the pathogen. The broad spectrum of activity observed for many of these compounds suggests they may act on multiple targets or a highly conserved target across different microbial species.

Antiviral Activities of this compound Compounds (including Anti-HIV)

In addition to their antibacterial and antifungal properties, this compound derivatives have been investigated for their antiviral potential, including activity against the Human Immunodeficiency Virus (HIV).

Several novel thiazolo[4,5-d]pyrimidines have been synthesized and tested for their anti-HIV activity. researchgate.netnih.gov Some of these compounds have shown the ability to inhibit HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. sciensage.info The thia-analogue nature of these compounds to natural purine bases like adenine (B156593) and guanine is a key factor in their biological potential. sciensage.info

One study reported the synthesis and antiviral evaluation of certain guanosine (B1672433) analogs within the this compound ring system, further highlighting the potential of this scaffold in developing new antiviral agents. acs.org

Receptor Modulation and Antagonism by this compound Derivatives

Corticotropin Releasing Factor 1 (CRF1) Receptor Antagonism

This compound derivatives have emerged as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. mdpi.comnih.gov The CRF system is a key player in the body's stress response, and its over-activation is linked to several stress-related disorders. mdpi.com Consequently, CRF1 receptor antagonists are being explored as potential treatments for conditions like anxiety and depression. nih.govbohrium.com

Researchers have designed and synthesized new series of thiazolo[4,5-d]pyrimidines with the aim of optimizing their binding affinity to the CRF1 receptor. nih.gov In one study, several compounds demonstrated superior binding affinities compared to the known antagonist, antalarmin. mdpi.com For example, four compounds showed log IC50 values of -8.22, -7.95, -8.04, and -7.88, respectively, which were higher than antalarmin's value of -7.78. mdpi.com Another study identified two compounds, 5o and 5s, that exhibited approximately 25% binding affinity to CRF1 receptors. nih.govingentaconnect.com

The structural design of these antagonists often involves specific substitutions at positions 3 and 7 of the this compound ring, as these have been shown to be crucial for optimal CRF1 receptor binding. nih.gov

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Modulation

This compound derivatives have also been identified as modulators of adenosine receptors, particularly as antagonists of the A1 and A2A subtypes. nih.gov The adenosine signaling system is involved in numerous physiological processes, and its modulation presents therapeutic opportunities for various diseases.

A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and found to have high affinity for both the A1 and A2A adenosine receptors. nih.govunifi.it Several of these compounds displayed nanomolar and even subnanomolar binding affinities. nih.gov For instance, compound 18, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, exhibited a Ki of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor. unifi.it

Another study on a different set of thiazolo[5,4-d]pyrimidine derivatives confirmed their higher affinity for the A1 and A2A adenosine receptor subtypes. nih.gov Compound 3 from this series, which has a 5-((2-methoxyphenyl) methylamino) group and a phenyl moiety at position 2, showed a high affinity with a Ki of 10.2 nM for the human A1 receptor and 4.72 nM for the human A2A receptor, acting as a potent dual A1/A2A antagonist/inverse agonist. nih.gov

The development of A2A adenosine receptor antagonists is of particular interest for the treatment of Parkinson's disease. acs.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

This compound derivatives have been identified as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain perception. researchgate.netgoogle.com The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, acid, and compounds like capsaicin, leading to the sensation of pain. google.com Antagonists of this receptor are therefore of significant interest for the development of new analgesic drugs. researchgate.netacs.org

A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been synthesized and evaluated as TRPV1 antagonists. researchgate.net Through systematic exploration of the structure-activity relationships at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine core, several potent antagonists were identified. researchgate.net One particularly notable compound from this series demonstrated oral bioavailability and a significant reversal of carrageenan-induced thermal hyperalgesia in rats. researchgate.net This highlights the potential of the this compound scaffold in developing orally active TRPV1 antagonists for pain management. researchgate.netacs.org

Further research has led to the development of peripherally restricted TRPV1 antagonists derived from the thiazolo[5,4-d]pyrimidine scaffold. acs.org While these compounds showed on-target activity in vivo, they also produced an increase in body core temperature, a known on-target effect of TRPV1 antagonists. acs.org This finding suggests that the hyperthermic effect of TRPV1 blockade originates from peripheral receptors, providing valuable insight for the future design of analgesic agents with improved side-effect profiles. acs.org The versatility of the this compound core is also demonstrated by its exploration in the development of modulators for various diseases, including pain, arthritis, itch, cough, asthma, and inflammatory bowel disease. google.comgoogle.com

Chemokine Receptor Antagonism

The this compound scaffold has proven to be a valuable template for the development of antagonists for various chemokine receptors, which are implicated in inflammatory and autoimmune diseases. researchgate.netnih.govnih.govacs.org

CX3CR1 Antagonism: Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of the fractalkine receptor (CX3CR1). researchgate.netnih.govacs.org By modifying substituents at the 7- and 5-positions of the core structure, researchers have achieved high selectivity for CX3CR1 over the related CXCR2 receptor. researchgate.netnih.govacs.org Specifically, a leucinol moiety at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-position yielded compounds with promising affinity, selectivity, and physicochemical properties. researchgate.netnih.govacs.org These antagonists have shown potential for the treatment of multiple sclerosis. researchgate.netnih.govacs.org One such antagonist, AZD8797, acts as a non-competitive allosteric modulator of CX3CR1, preventing both ligand-mediated adhesion and downstream signaling. researchgate.net

CXCR2 Antagonism: The this compound core is a known feature of potent CXCR2 antagonists. mdpi.comresearchgate.net Upregulation of CXCR2 signaling is associated with numerous inflammatory diseases, autoimmune disorders, and cancer. mdpi.comresearchgate.net A scaffold hopping approach, replacing the this compound core with other pyrimidine-fused bicyclic heterocycles, has been used to identify new CXCR2 antagonist chemotypes. mdpi.com

CCR7 Antagonism: Starting from a known this compound CXCR2 antagonist, researchers have identified triazolo[4,5-d]pyrimidine analogues as CCR7 antagonists. researchgate.netnih.gov CCR7 signaling is involved in immune cell migration and cancer metastasis. researchgate.netnih.gov Through optimization of the substituents at the 3-, 5-, and 7-positions of the triazolo[4,5-d]pyrimidine scaffold, compounds with improved potency and selectivity for CCR7 over CXCR2 have been developed. researchgate.netnih.gov

Table 1: this compound Derivatives as Chemokine Receptor Antagonists

Receptor Target Derivative Class Key Structural Features Therapeutic Potential
CX3CR1 Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines Leucinol at position 7; α-methyl branched benzyl at position 5 Multiple Sclerosis
CXCR2 Thiazolo[4,5-d]pyrimidines Core scaffold for various antagonists Inflammatory Diseases, Cancer
CCR7 Triazolo[4,5-d]pyrimidines Modified from CXCR2 antagonists Chronic Inflammatory Disorders, Cancer Metastasis

Other Investigated Biological Activities of this compound Compounds

Immunomodulatory Effects

This compound nucleosides, designed as analogues of naturally occurring purine nucleosides, have been synthesized to investigate their immunomodulatory properties. nih.gov The rationale behind this approach is to determine the effect of replacing the nitrogen at position 7 of the purine ring with a sulfur atom. nih.gov

Several of these nucleoside analogues were evaluated for their ability to enhance murine immune functions. nih.gov Notably, two guanosine analogues, 5-amino-3-beta-D-ribofuranosylthis compound-2,7(3H,6H)-dione and an 8-mercaptoguanosine analogue, demonstrated significant immunoactivity. nih.gov The former compound, in particular, exhibited greater immunoactivity than other guanosine analogues and positive controls in all tested systems. nih.gov Specifically, it was found to be approximately twice as potent in a murine spleen cell mitogenicity assay and produced a four-fold increase in natural killer cell cytotoxicity compared to a three-fold increase by the control. nih.gov Furthermore, this compound provided excellent protection against Semliki Forest virus in mice, with a 92% survival rate compared to 0% in the placebo group. nih.gov The primary mechanism of action for these guanosine analogues is thought to be the induction of interferon. nih.gov In contrast, the adenosine, inosine, xanthosine, and 6-mercaptoguanosine (B13397226) analogues were found to be inactive. nih.gov

Anti-Parkinsonian Potential

The potential of this compound derivatives in the treatment of Parkinson's disease (PD) has been explored, with a focus on their neuroprotective and antioxidant properties. tandfonline.comtandfonline.com Oxidative stress is a key factor in the degeneration of dopaminergic neurons, a hallmark of PD. tandfonline.com

In preclinical studies, 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines demonstrated better activity than the standard drug levodopa (B1675098) in an animal model of PD. tandfonline.comtandfonline.com These compounds were effective in reducing lipid peroxidation and restoring glutathione (B108866) content and antioxidant enzyme activities in the brains of mice with Parkinsonian symptoms. tandfonline.comtandfonline.com

Building on these findings, a series of tricyclic 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated. tandfonline.comtandfonline.com All of these compounds showed activity in a haloperidol-induced catalepsy model in mice, a common screening test for anti-Parkinsonian drugs. tandfonline.comtandfonline.com The most active compound in this series had a propyl group at the 3-position of the thiazolotriazolopyrimidine nucleus. tandfonline.comtandfonline.com These studies underscore the potential of this compound-based compounds as neuroprotective agents for PD, likely through their antioxidant mechanisms. tandfonline.comtandfonline.com The adenosine A2A receptor antagonistic activities of some thiazolopyrimidines also present a promising avenue for future drug design in this area. tandfonline.comtandfonline.comnih.gov

Analgesic Effects

Several this compound derivatives have been investigated for their analgesic properties in preclinical models. nih.govthieme-connect.com In one study, a series of this compound-7(6H)-one derivatives were evaluated in vivo for their analgesic and anti-inflammatory activities. nih.govthieme-connect.com The analgesic activity was assessed using the acetic acid-induced writhing test in mice. nih.gov

The results indicated that some of these compounds possess notable analgesic effects. nih.govthieme-connect.com Specifically, one compound was identified as the most active in the writhing test, demonstrating a significant reduction in the number of writhes compared to the control group. nih.gov Another derivative also showed considerable analgesic activity. nih.gov The most active compounds from this series were further investigated to determine their median effective dose (ED50) values. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new analgesic agents. nih.govthieme-connect.com

In a separate line of research, new N5-substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diamines were synthesized and characterized as A2A adenosine receptor (AR) antagonists. nih.gov Two of these derivatives, which act as potent inverse agonists at the hA2A AR, were evaluated for their antinociceptive activity in acute experimental pain models and showed effects comparable to or greater than morphine. nih.gov

Table 2: Analgesic Activity of this compound Derivatives

Compound Series Animal Model Key Findings Reference
This compound-7(6H)-one derivatives Acetic acid-induced writhing in mice Compound 2a was the most active, followed by 3l. nih.gov
N5-substituted-2-(2-furanyl) thiazolo[5,4-d]pyrimidine-5,7-diamines Acute experimental pain models Compounds 13 and 14 showed antinociceptive activity equal to or greater than morphine. nih.gov

Inhibition of Protein-Protein Interactions (e.g., Pin1)

The this compound scaffold has also been explored for its potential to inhibit protein-protein interactions, a key strategy in modern drug discovery. One notable example is the investigation of thiazolo-aminoamide derivatives as inhibitors of the protein NIMA1 (Pin1). mdpi.com Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and other cellular processes. Its dysregulation has been implicated in various diseases, including cancer and Alzheimer's disease. The ability of this compound-based compounds to interfere with such interactions highlights the versatility of this chemical scaffold and opens up new avenues for therapeutic intervention in diseases driven by aberrant protein function. mdpi.com

Computational and Theoretical Studies on Thiazolo 4,5 D Pyrimidine

Molecular Docking Simulations of Thiazolo[4,5-d]pyrimidine Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanisms of this compound derivatives and for designing new compounds with enhanced affinity and selectivity.

Molecular docking studies have been extensively used to investigate the binding modes of this compound ligands with various protein targets, including enzymes and receptors implicated in a range of diseases.

Cyclooxygenase-2 (COX-2): Docking studies of this compound derivatives into the active site of COX-2 have revealed key interactions responsible for their anti-inflammatory activity. nih.govtandfonline.combohrium.com For instance, potent inhibitors have been shown to form hydrogen bonds with crucial amino acid residues like SER A:415, GLN A:454, and HIS A:386. tandfonline.combohrium.com The binding affinity of some derivatives has been reported to be as strong as -9.0 kcal/mol. tandfonline.combohrium.com

p21-Activated Kinase 4 (PAK4): this compound derivatives have been identified as potential inhibitors of PAK4, a target in colorectal cancer. Molecular docking has helped in understanding the binding mode of these inhibitors within the PAK4 active site. researchgate.net

Cyclin-Dependent Kinases 4/6 (CDK4/6): Thiazolo-pyridopyrimidines have been designed and evaluated as potential CDK4/6 inhibitors for breast cancer therapy. nih.gov Docking studies have been instrumental in identifying compounds with strong interactions with the CDK4/6 crystal structure. nih.gov

Adenosine (B11128) Receptors: The binding modes of thiazolo[5,4-d]pyrimidine (B3050601) derivatives as antagonists for A1, A2A, and A3 adenosine receptors have been explored through molecular docking. cornell.edumdpi.comnih.govnih.govnih.gov For the A2A receptor, docking studies have helped to rationalize the high affinity of certain derivatives, with some showing subnanomolar Ki values. mdpi.comnih.govnih.gov Similarly, for the A3 receptor, docking has provided insights into the hypothetical binding mode of potent and selective antagonists. cornell.edunih.gov

Tubulin Protein: The potential of thiazolo[4,5-b]pyridine (B1357651) derivatives to inhibit tubulin polymerization has been investigated using molecular docking. One compound demonstrated a significant binding energy of -9.13 kcal/mol, suggesting its potential as an anticancer agent. researchgate.net

Glucosamine-6-Phosphate (GlcN-6P) Synthase: Molecular docking of thiazolidinone derivatives, which can be related to the this compound scaffold, against GlcN-6P synthase has been performed to explore their antimicrobial potential. These studies identified key hydrogen bonding interactions with residues such as ASN522, ASP474, and SER316. researchgate.net

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy. This information is crucial for ranking potential drug candidates.

For this compound derivatives, docking studies have successfully predicted binding affinities that correlate with experimental data. For example, in the case of COX-2 inhibitors, derivatives with higher docking scores generally exhibit lower IC50 values. nih.govtandfonline.com Similarly, for adenosine receptor antagonists, docking scores have been shown to be quite efficient in assigning better scores to compounds with higher affinity. researchgate.net

The analysis of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides a detailed understanding of the ligand-receptor recognition process. For instance, the interaction of a potent this compound-based COX-2 inhibitor involved three hydrogen bonds and several hydrophobic interactions within the active site. tandfonline.combohrium.com

Table 1: Molecular Docking of this compound Derivatives Against Various Targets
Target ProteinCompound SeriesKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
COX-2Thiazolo[4,5-d]pyrimidinesSER A:415, GLN A:454, HIS A:386-9.0 tandfonline.combohrium.com
Adenosine A3 Receptor5-methyl-thiazolo[5,4-d]pyrimidine-7-onesNot specifiedNot specified (Ki hA3 = 18 nM for most potent) cornell.edunih.gov
Adenosine A1/A2A Receptors7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesNot specifiedNot specified (Ki values in nanomolar and subnanomolar range) mdpi.comnih.govnih.gov
TubulinThiazolo[4,5-b]pyridinesNot specified-9.13 researchgate.net
GlcN-6P SynthaseThiazolidinonesASN522, ASP474, SER316-6.9 to -5.5 researchgate.net

Analysis of Ligand-Protein Binding Modes (e.g., COX-2, PAK4, CDK4/6, Adenosine Receptors, Tubulin Protein, GlcN-6P)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. kg.ac.rs

For this compound derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities and to predict the activity of new, unsynthesized compounds. kg.ac.rs For example, a QSAR study on this compound derivatives as antagonists of the CXCR2 receptor utilized a genetic algorithm for variable selection in a Partial Least Squares (PLS) regression model. This approach helped in identifying the most relevant molecular descriptors for predicting the antagonist activity. kg.ac.rs Another study focused on developing interpretable QSAR models for 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidant drug candidates. fabad.org.tr

These models are built using molecular descriptors that describe various aspects of the molecule, such as its topology, electronic properties, and hydrophobicity. Once a statistically significant QSAR model is developed, it can be used for the virtual screening of large compound libraries to identify potential hits with desired activity profiles.

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment for this compound Candidates

In silico ADME/T prediction and drug-likeness assessment are crucial steps in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Several studies on this compound derivatives have incorporated these predictions. For instance, the drug-likeness of potent anti-inflammatory this compound analogs was evaluated using software like SwissADME and Molinspiration, confirming that the compounds showed optimum drug-likeness without violating Lipinski's rule of five. bohrium.comresearchgate.net Similarly, for a series of thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, in silico ADME prediction using the SwissADME web tool revealed good drug-likeness profiles for the most promising compounds. mdpi.comnih.govunifi.it The ADME-Tox prediction for certain 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives also indicated acceptable drug-likeness properties. bohrium.com These predictions help in prioritizing candidates for further development.

Table 2: In Silico ADME/T and Drug-Likeness Predictions for this compound Derivatives
Compound SeriesPrediction Tool/MethodKey FindingsReference
Anti-inflammatory thiazolo[4,5-d]pyrimidinesSwissADME, MolinspirationOptimum drug-likeness, no violation of Lipinski's rule of five. bohrium.comresearchgate.net
Thiazolo[5,4-d]pyrimidine adenosine receptor antagonistsSwissADMEGood drug-likeness profiles for lead compounds. mdpi.comnih.govunifi.it
4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidinesNot specifiedAcceptable drug-likeness properties. bohrium.com
Thiazolo-pyridopyrimidines as CDK4/6 inhibitorsComputational ADME/T analysisGuided selection of compounds for synthesis. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of ligand-target complexes and to gain a more dynamic understanding of the binding interactions.

For this compound derivatives, MD simulations have been used to validate the results of molecular docking and to investigate the stability of the predicted binding modes. For example, MD simulations were performed on a thiazolo[5,4-d]pyrimidine-7-one derivative in complex with the human A3 adenosine receptor to confirm the stability of the docked conformation. nih.gov In another study, MD simulations of thiazolo-pyridopyrimidine derivatives in complex with CDK4/6 revealed an elevated level of stability for the most promising compound. nih.gov These simulations provide insights into the flexibility of the protein and the ligand, the role of water molecules in the binding site, and the long-range effects of ligand binding, which are not captured by static docking methods. nih.gov

Advanced Spectroscopic and Analytical Techniques in Thiazolo 4,5 D Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Thiazolo[4,5-d]pyrimidine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of novel this compound compounds. researchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework. rsc.orgweebly.com

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons on the this compound core and its substituents are indicative of their electronic environment. For instance, in a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives, the chemical shifts are reported in δ (ppm) relative to the central peak of the solvent (CDCl₃ or DMSO-d₆). nih.gov For example, the ¹H NMR spectrum of 5-chlorothis compound (B13659676) in DMSO-d₆ shows a singlet at δ 8.92 ppm for the pyrimidine (B1678525) H7 proton and a doublet at δ 7.45 ppm for the thiazole (B1198619) H2 proton. In another example, for a 4-methoxy substituted derivative, a prominent singlet was observed at δ 8.30 ppm, corresponding to one proton of the pyrimidine moiety. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound/Fragment Nucleus Chemical Shift (δ, ppm) Solvent
5-Chlorothis compound ¹H 8.92 (s, H7-pyrimidine) DMSO-d₆
5-Chlorothis compound ¹H 7.45 (d, H2-thiazole) DMSO-d₆
4-Methoxy substituted derivative ¹H 8.30 (s, pyrimidine-H) DMSO-d₆
4-Methoxy substituted derivative ¹H 3.87 (s, OCH₃) DMSO-d₆
4-Methoxy substituted derivative ¹H 12.69 (s, NH₂) DMSO-d₆

This table is illustrative and compiles data from various sources to show representative chemical shifts. Actual values are highly dependent on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives. researchgate.net This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula of the synthesized compound. researchgate.net

Electron impact mass spectrometry (EI-MS) is commonly used to study the fragmentation pathways of these heterocyclic systems. researchgate.netsapub.org The fragmentation patterns are often characteristic of the core structure and its substituents, providing valuable structural information. For instance, the mass spectrum of 5-chlorothis compound shows a base peak at m/z 171, which corresponds to the molecular ion [M]⁺. A characteristic fragmentation involves the loss of HCl, resulting in a peak at m/z 136. In another example, the molecular-ion peak for a 4-methoxy substituted derivative was found at m/z = 427.0618 in the high-resolution mass spectrometry (HRMS) spectrum, further confirming its formation. rsc.org The fragmentation of the this compound ring system can involve cleavage of the pyrimidine or thiazole ring, as well as the loss of substituents. researchgate.netsapub.org

Table 2: Illustrative Mass Spectrometry Data for this compound Derivatives

Compound/Fragment m/z Value Interpretation
5-Chlorothis compound 171 Molecular Ion [M]⁺
[5-Chlorothis compound - HCl] 136 Loss of HCl

This table provides examples of mass spectrometry data. The fragmentation patterns can be complex and are specific to the structure of each derivative.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Compounds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. In the context of this compound research, IR spectra provide valuable information about the types of bonds present, which aids in structural confirmation. researchgate.net

The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of different bonds. For example, the C=O stretching vibration in a ketone is typically observed in the range of 1680–1750 cm⁻¹. pressbooks.pub In a 4-methoxy substituted this compound derivative, vibrational bands at 3146 cm⁻¹ and 1695 cm⁻¹ were attributed to the NH₂ and C=O groups, respectively. rsc.org The presence or absence of specific peaks can confirm the success of a chemical transformation, such as the introduction or modification of a functional group. For 5-chlorothis compound, IR spectroscopy confirms the C-Cl stretch at 680 cm⁻¹ and C=N vibrations near 1620 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine/Amide) 3300–3500 Medium
C-H Stretch (Aromatic) 3000–3100 Medium
C-H Stretch (Aliphatic) 2850–2960 Medium
C=O Stretch (Ketone/Amide) 1680–1750 Strong
C=N Stretch ~1620 Medium

This table presents general ranges for IR absorptions. The exact position and intensity of the bands can vary depending on the specific molecular environment.

X-ray Crystallography for Three-Dimensional Structure Confirmation of this compound Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of novel this compound analogues. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the creation of a three-dimensional electron density map, from which the positions of the atoms can be determined. wikipedia.org For example, single-crystal X-ray diffraction was used to confirm the 3D structure of certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com Similarly, the structures of isothiazolo[4,3-d]pyrimidine (B8781686) analogues have been elucidated using this method. researchgate.net The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships and for rational drug design.

Biophysical Techniques for Target Interaction Studies

Understanding how this compound derivatives interact with their biological targets is crucial for drug discovery. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real-time. cytivalifesciences.com It is used to determine the kinetics of binding, including the association (kₐ) and dissociation (kₑ) rates, as well as the equilibrium dissociation constant (Kₑ).

In an SPR experiment, one molecule (the ligand, often the biological target) is immobilized on a sensor chip, and the other molecule (the analyte, such as a this compound derivative) is flowed over the surface. harvard.edunih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. This technique is highly sensitive and can be used to study a wide range of interactions, from small molecules to large proteins. cytivalifesciences.comharvard.edu

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for measuring the thermodynamics of binding interactions. tainstruments.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com

In an ITC experiment, a solution of the ligand (e.g., a this compound derivative) is titrated into a solution of the macromolecule (the biological target). malvernpanalytical.com The heat change associated with each injection is measured, and the data is used to determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comharvard.edu This detailed thermodynamic information is critical for understanding the driving forces behind molecular recognition and for optimizing the binding properties of drug candidates. tainstruments.com

Table 4: Key Parameters Obtained from Biophysical Techniques

Technique Key Parameters Measured Significance in Drug Discovery
Surface Plasmon Resonance (SPR) Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ) Real-time analysis of binding kinetics, understanding how quickly a compound binds and releases from its target.

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic or entropic). |

Cryo-Electron Microscopy (Cryo-EM) for Compound-Enzyme Complex Resolution

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of biological macromolecules in near-native states. icr.ac.uk This method is particularly valuable for studying large protein complexes and molecules that are resistant to crystallization, a common hurdle in traditional X-ray crystallography. nih.gov The application of high-resolution Cryo-EM to investigate how small-molecule inhibitors bind to their enzyme targets is a significant advancement for structure-based drug design. icr.ac.uknih.gov

While specific high-resolution Cryo-EM structures of this compound-enzyme complexes are not yet widely published, the methodology has been successfully applied to kinases, a major target class for this heterocyclic scaffold. These studies provide a clear blueprint for how Cryo-EM can elucidate the binding modes of this compound-based inhibitors. For instance, high-resolution Cryo-EM has been used to determine the structures of the CDK-activating kinase (CAK), a key regulator of cell division, in complex with various inhibitors at resolutions up to 1.8 Å. nih.gov Such detailed structures reveal critical insights into inhibitor interactions within the enzyme's active site, including the precise orientation of the compound and the network of water molecules that mediate binding. nih.govbiorxiv.org

The workflow for such studies often involves rapid screening of frozen-hydrated samples to identify optimal conditions, followed by large-scale data collection and computational 3D reconstruction. icr.ac.ukbiorxiv.org This approach has proven capable of visualizing not just the inhibitor molecule itself but also the conformational state of the enzyme upon binding. researchgate.net Studies on Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease, have used Cryo-EM to resolve its structure with both type I and type II kinase inhibitors, revealing how different inhibitor classes stabilize distinct kinase conformations. researchgate.net These findings provide an atomic-level framework for understanding inhibitor selectivity and guiding the rational design of new, more potent, and selective therapeutics. nih.govresearchgate.net The success of Cryo-EM in resolving these analogous inhibitor-kinase complexes underscores its immense potential for advancing this compound research.

Table 1: Examples of High-Resolution Cryo-EM in Kinase Inhibitor Research

Enzyme TargetInhibitor ClassReported ResolutionKey Structural Insights RevealedReference
CDK-activating kinase (CAK)Pyrazolopyrimidine-based1.8 - 2.2 ÅDetailed inhibitor interactions, active site water networks, basis for inhibitor selectivity. nih.govbiorxiv.org
LRRK2Type I (LRRK2-IN-1) and Type II (Ponatinib, Rebastinib)~3.5 ÅStructural basis of LRRK2 inhibition, conformational plasticity of the kinase domain, features of active vs. inactive conformations. researchgate.net

Electrochemical Methods for Characterizing this compound Interactions with DNA

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for studying the interactions between small molecules and DNA. mdpi.comresearchgate.net These techniques are predicated on monitoring changes in the electrochemical signal of a molecule in the absence and presence of DNA. mdpi.com Shifts in the peak potential or changes in the peak current can provide valuable information about binding modes, binding affinity, and the mechanism of interaction. mdpi.comubbcluj.ro Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are frequently employed for this purpose. mdpi.commdpi.com

Research into the DNA interaction of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, isomers of the this compound scaffold, highlights the utility of these methods. mdpi.comresearchgate.net In one study, the interactions of two novel thiazolo[5,4-d]pyrimidine derivatives, referred to as TP-NB and TP-PC, with double-stranded DNA (dsDNA) were characterized using voltammetric techniques. mdpi.com The interaction was investigated by observing changes in the oxidation signal of guanine (B1146940), a DNA base, after the addition of the compounds. mdpi.comresearchgate.net

Upon interaction with DNA, a decrease in the guanine oxidation current was observed for both compounds, indicating a clear affinity for DNA. mdpi.com The specific changes in the electrochemical signals allowed for the differentiation of their binding mechanisms. For TP-NB, the interaction was consistent with an intercalative binding mode, where the planar aromatic structure of the molecule inserts between the base pairs of the DNA helix. mdpi.comresearchgate.net In contrast, the interaction of TP-PC with DNA was determined to be primarily electrostatic, involving interactions with the negatively charged phosphate (B84403) backbone of DNA. mdpi.comresearchgate.net These electrochemical findings provide crucial insights into the potential mechanisms of action for these compounds and demonstrate the power of electrochemical tools for rapidly screening and characterizing the DNA-binding properties of the broader thiazolopyrimidine class. mdpi.com

Table 2: Electrochemical Analysis of Thiazolo[5,4-d]pyrimidine-DNA Interactions

CompoundElectrochemical MethodObserved Effect on DNA SignalInferred Mode of InteractionReference
TP-NBVoltammetry (CV, DPV)Decrease in guanine oxidation current.Intercalation mdpi.comresearchgate.net
TP-PCVoltammetry (CV, DPV)Decrease in guanine oxidation current.Electrostatic mdpi.comresearchgate.net

Future Perspectives and Research Challenges for Thiazolo 4,5 D Pyrimidine

Development of Novel Derivatization and Scaffold Modification Strategies

The versatility of the thiazolo[4,5-d]pyrimidine scaffold allows for extensive chemical modifications to explore and optimize its biological activities. Future research will likely focus on innovative derivatization and scaffold modification strategies to generate novel compounds with enhanced potency and selectivity.

One promising approach involves the introduction of diverse substituents at various positions of the this compound core. For instance, the synthesis of new 7-oxo, 7-chloro, and 7-amino derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine has been reported, with some compounds showing notable anticancer activity. mdpi.com The introduction of a trifluoromethyl group is a strategic modification aimed at improving the bioavailability of the resulting compounds. mdpi.com Further exploration of different substituents at these positions could lead to the discovery of more potent agents.

Another avenue for development is the modification of the thiazole (B1198619) ring. The synthesis of novel thiazolo[4,5-d]pyrimidines can be achieved through multi-step reactions starting from substituted thiazole precursors. mdpi.com For example, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides can serve as key intermediates for the synthesis of 2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com The variation of substituents on the starting thiazole ring offers a powerful tool for generating a diverse library of this compound derivatives.

Furthermore, the development of efficient and regioselective synthetic methods is crucial for accessing a wider range of structurally diverse compounds. The regioselective displacement of chlorine atoms and regioselective diazotization reactions have been described as effective strategies for introducing structural diversity into the 5-amino-thiazolo[4,5-d]pyrimidine scaffold. researchgate.net Future efforts should focus on developing more versatile and environmentally friendly synthetic methodologies.

Table 1: Examples of Derivatization Strategies for Thiazolo[4,5-d]pyrimidines

Starting MaterialReagents and ConditionsProductReference
4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesTrifluoroacetic anhydride (B1165640), reflux3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones mdpi.com
3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-onesPOCl₃, reflux7-chloro-3-substituted-5-(trifluoromethyl) researchgate.netnih.govThis compound-2(3H)-thiones mdpi.com
7-chloro-3-substituted-5-(trifluoromethyl) researchgate.netnih.govThis compound-2(3H)-thionesPrimary or secondary amines, butan-1-ol, reflux7-amino-3-substituted-5-(trifluoromethyl) researchgate.netnih.govThis compound-2(3H)-thiones mdpi.com

Identification and Characterization of Undiscovered Biological Targets for this compound

While thiazolo[4,5-d]pyrimidines have been investigated for various biological activities, including anticancer, antiviral, and anti-inflammatory effects, a comprehensive understanding of their molecular targets is often lacking. researchgate.netresearchgate.net A significant future challenge lies in the identification and characterization of novel biological targets for this class of compounds.

The structural resemblance of thiazolo[4,5-d]pyrimidines to purines suggests that they may interact with a wide range of purine-binding proteins, such as kinases, polymerases, and G protein-coupled receptors (GPCRs). researchgate.net For instance, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown high affinity for adenosine (B11128) A1 and A2A receptors. nih.govmdpi.com This highlights the potential of this scaffold to modulate the activity of various receptors and enzymes involved in key cellular processes.

Future research should employ a combination of computational and experimental approaches to identify new targets. Molecular docking studies can be used to predict the binding of this compound derivatives to a panel of known and putative biological targets. mdpi.com These in silico predictions can then be validated through in vitro binding assays and functional studies.

Furthermore, chemical proteomics approaches, such as affinity chromatography and activity-based protein profiling, can be utilized to identify the direct binding partners of this compound derivatives in a cellular context. This will provide unbiased insights into their mechanism of action and may reveal previously unknown therapeutic targets.

A notable example is the investigation of this compound derivatives as corticotropin-releasing factor (CRF) receptor antagonists. mdpi.comnih.gov While some compounds have shown binding affinity to the CRF1 receptor, further studies are needed to fully characterize their interaction and functional effects. nih.govingentaconnect.com Elucidating the precise molecular targets of these compounds is crucial for their development as potential treatments for stress-related disorders. mdpi.comingentaconnect.com

Rational Design of Highly Selective and Potent this compound-based Agents

The development of highly selective and potent therapeutic agents is a primary goal in medicinal chemistry. Rational drug design, guided by an understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the target protein, is a powerful strategy to achieve this goal.

For the this compound scaffold, future research will focus on the rational design of derivatives with improved selectivity and potency for specific biological targets. This will involve the use of computational modeling and structural biology techniques to guide the design of new compounds.

For example, in the development of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitors, structural modifications to the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore were explored to generate potent and selective inhibitors. acs.org This led to the discovery of an orally bioavailable inhibitor with remarkable selectivity for CDK4/6. acs.org A similar approach can be applied to other targets of interest for thiazolo[4,5-d]pyrimidines.

The synthesis and evaluation of focused libraries of this compound derivatives will be crucial for establishing robust SAR. researchgate.net For instance, a study on thiazolo[5,4-d]pyrimidine derivatives as antiproliferative agents revealed that compound 7i exhibited potent inhibition against specific human gastric cancer cell lines with good selectivity over normal cells. nih.govrsc.org Such studies provide valuable information for the design of more effective and less toxic anticancer agents.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active site of their target proteins. mdpi.com This information can be used to design new compounds with optimized interactions, leading to enhanced potency. For example, molecular docking was used to support the in vitro results of thiazolo[5,4-d]pyrimidine derivatives with high affinity for adenosine A1 and A2A receptors. nih.govmdpi.com

Table 2: Research Findings on Potent this compound Derivatives

CompoundTargetBiological ActivityIC₅₀/KᵢReference
Compound 7iMGC-803 and HGC-27 cancer cellsAntiproliferative4.64 µM and 5.07 µM, respectively nih.govrsc.org
Compound 18Adenosine A1 and A2A receptorsAntidepressant-like activityKᵢ = 1.9 nM (hA1), Kᵢ = 0.06 nM (hA2A) nih.govmdpi.com
Compound 83CDK4 and CDK6Anticancer- acs.org
Compound 3lVEGFR-2Angiogenesis inhibitionIC₅₀ = 1.65 µM (HUVEC), 98.5% inhibition at 50 µM (VEGFR-2) nih.gov
7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govThis compound-2(3H)-thione (3b)Various cancer cell linesAnticancerMost active among newly synthesized compounds mdpi.com

Addressing Existing Research Gaps in the Pharmacological Understanding of this compound

Despite the progress made in the field, there are several research gaps in the pharmacological understanding of thiazolo[4,5-d]pyrimidines that need to be addressed. A comprehensive review of the medicinal significance of this scaffold is still lacking, which hinders a complete appreciation of its therapeutic potential. researchgate.net

One major gap is the limited understanding of the in vivo efficacy and pharmacokinetic properties of many this compound derivatives. While numerous studies have reported promising in vitro activities, more in vivo studies are needed to validate these findings and to assess the drug-like properties of these compounds.

Another area that requires further investigation is the elucidation of the detailed mechanism of action of many biologically active thiazolo[4,5-d]pyrimidines. For example, while some derivatives have been identified as topoisomerase I inhibitors, their precise binding modes and the molecular determinants of their activity are not fully understood. researchgate.net

Furthermore, the exploration of thiazolo[4,5-d]pyrimidines for a broader range of therapeutic applications is warranted. While much of the research has focused on cancer and infectious diseases, their potential as immunomodulatory agents, as demonstrated by certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines, deserves more attention. nih.gov

Future research should also focus on overcoming the challenges associated with the synthesis and development of these compounds. This includes the development of more efficient and scalable synthetic routes and the optimization of their physicochemical properties to improve their druggability. The synthesis of hybrid molecules combining the this compound core with other bioactive fragments, such as (1H-1,2,4)triazole, represents an interesting strategy to explore new chemical space and potentially discover compounds with novel pharmacological profiles. novapublishers.com

Q & A

Q. What are the common synthetic routes for thiazolo[4,5-d]pyrimidine derivatives, and how do reaction conditions influence product yield?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under reflux in ethanol with triethylamine catalysis to form substituted derivatives . Alternatively, 4-chloro-2,3-dihydrothiazolidine-5-carboxaldehyde reacts with urea in ethanol under reflux to yield polysubstituted analogs . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst selection (e.g., Et₃N). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization .

Q. How are this compound derivatives characterized structurally, and what analytical techniques are critical for validation?

Structural elucidation relies on spectral methods:

  • NMR (¹H/¹³C) identifies substituent positions and ring connectivity.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy detects functional groups like C=S or NH₂ .
    X-ray crystallography is used for absolute configuration determination, as seen in studies of CRF receptor antagonists . High-performance liquid chromatography (HPLC) ensures purity (>95%) for biological testing .

Q. What in vitro assays are employed to evaluate the antibacterial activity of this compound derivatives?

Standard protocols include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Disk diffusion assays to assess zone-of-inhibition diameters.
    Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position show enhanced activity, likely due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound-based CRF receptor antagonists?

Key SAR insights include:

  • Substituent effects : Bulky aryl groups at the 7-position improve receptor binding affinity (e.g., IC₅₀ = 0.079 μM for this compound vs. 11.3 μM for less optimized analogs) .
  • Heterocyclic fusion : Thiazolo[4,5-d]pyrimidines exhibit superior pharmacokinetic profiles compared to pyrido[3,4-d]pyrimidines due to enhanced metabolic stability .
  • In vitro assays : Competitive binding assays using CHO-K1 cells expressing human CRF receptors validate antagonist potency .

Q. What strategies address contradictory data in this compound potency assessments across studies?

Discrepancies in IC₅₀ or MIC values often stem from:

  • Assay variability : Differences in cell lines (e.g., A375 vs. MCF-7/WT) or incubation times .
  • Compound purity : Impurities >5% can skew results, necessitating rigorous HPLC validation .
  • Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis mitigate outliers, as applied in antifungal hybrid studies .

Q. How can QSAR modeling enhance the design of this compound derivatives with anticancer activity?

Quantitative structure-activity relationship (QSAR) models use descriptors like:

  • Lipophilicity (logP) : Optimal logP ~2.5 correlates with blood-brain barrier penetration in CNS-targeting analogs .
  • Topological polar surface area (TPSA) : TPSA <90 Ų improves oral bioavailability .
    Machine learning algorithms (e.g., Random Forest) predict activity against EGFR or tubulin, as demonstrated in hybrid derivatives targeting A375 melanoma cells (IC₅₀ = 1.2–4.7 μM) .

Q. What methodologies are used to evaluate the solubility and lipophilicity of this compound hybrids?

  • Shake-flask method : Measures aqueous solubility at physiological pH (7.4).
  • Chromatographic techniques : Reverse-phase HPLC determines logP values .
    Hybrids with piperazine spacers (e.g., fluconazole-thiazolo[4,5-d]pyrimidine) show improved solubility (>50 μg/mL) due to increased hydrogen bonding capacity .

Q. How are this compound derivatives assessed for cytotoxicity in normal vs. cancer cell lines?

  • MTT assay : Measures mitochondrial activity in cancer (e.g., DU145 prostate) and normal (e.g., HaCaT keratinocyte) cells .
  • Selectivity index (SI) : SI >3 (e.g., compound 106: SI = 4.2 against A375 vs. CHO-K1) indicates therapeutic potential .
    Mechanistic studies (e.g., flow cytometry) confirm apoptosis induction via caspase-3 activation .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound intermediates?

  • Personal protective equipment (PPE) : EN 374-certified gloves and flame-retardant lab coats prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Waste disposal : Contaminated solvents (e.g., DMF) require neutralization before disposal per EPA guidelines .

Q. How can researchers validate the reproducibility of this compound synthetic protocols?

  • Detailed reaction logs : Document temperature, stirring rate, and reagent purity.
  • Open-source data sharing : Compare yields/purity with public datasets (e.g., PubChem).
  • Collaborative trials : Multi-lab validation, as done for CRF antagonists, ensures protocol robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.